2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile
CAS No.: 2243516-48-3
Cat. No.: VC4548646
Molecular Formula: C7H2F3NOS
Molecular Weight: 205.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243516-48-3 |
|---|---|
| Molecular Formula | C7H2F3NOS |
| Molecular Weight | 205.15 |
| IUPAC Name | 2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H |
| Standard InChI Key | GVPSYEYFIMOVKG-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(S1)C=O)C#N)C(F)(F)F |
Introduction
2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile is a complex organic compound featuring a thiophene ring, which is a five-membered heterocyclic ring containing sulfur. The compound includes a formyl group (CHO), a trifluoromethyl group (CF3), and a nitrile group (CN). These functional groups contribute to its unique chemical properties and potential applications in organic synthesis and pharmaceutical chemistry.
Synthesis and Preparation
The synthesis of 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile typically involves multi-step reactions starting from simpler thiophene derivatives. Common methods include:
-
Formylation Reactions: Using formylating agents like DMF and POCl3 to introduce the formyl group.
-
Trifluoromethylation: Employing trifluoromethylating reagents to add the CF3 group.
-
Cyanation: Introducing the nitrile group through cyanation reactions.
These steps require careful control of reaction conditions to achieve high yields and purity.
Applications and Potential Uses
While specific applications of 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile are not widely documented, compounds with similar structures are often explored in:
-
Pharmaceutical Chemistry: As intermediates for synthesizing drugs with potential biological activity.
-
Organic Synthesis: As building blocks for more complex molecules due to their reactive functional groups.
-
Materials Science: For developing new materials with unique properties.
Safety and Handling
Handling 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile requires caution due to its potential reactivity and toxicity. Safety measures include:
-
Protective Equipment: Wearing gloves, goggles, and lab coats.
-
Ventilation: Working in well-ventilated areas to prevent inhalation of vapors.
-
Storage: Keeping the compound away from incompatible substances and in sealed containers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume